molecular formula C25H25FN4 B11211827 N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11211827
M. Wt: 400.5 g/mol
InChI Key: RHMUZGQKIMMICB-UHFFFAOYSA-N
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Description

N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of fused pyrrole and pyrimidine rings. The presence of cycloheptyl, fluorophenyl, and phenyl groups further enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various downstream effects, such as the attenuation of proinflammatory cytokine and chemokine gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the cycloheptyl group, which can enhance its binding affinity and selectivity for specific molecular targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H25FN4

Molecular Weight

400.5 g/mol

IUPAC Name

N-cycloheptyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H25FN4/c26-19-12-14-21(15-13-19)30-16-22(18-8-4-3-5-9-18)23-24(27-17-28-25(23)30)29-20-10-6-1-2-7-11-20/h3-5,8-9,12-17,20H,1-2,6-7,10-11H2,(H,27,28,29)

InChI Key

RHMUZGQKIMMICB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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